Stannane, triethyl(phenylethynyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

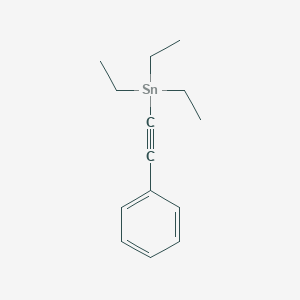

Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the coupling of triethylstannane with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield triethyl(phenylethynyl)stannane .

Industrial Production Methods

Industrial production of stannane, triethyl(phenylethynyl)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, triethyl(phenylethynyl)- undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can participate in reduction reactions, often involving radical intermediates.

Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as tributyltin hydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

Oxidation: Tin oxides and phenylacetylene derivatives.

Reduction: Reduced organotin compounds.

Substitution: Various substituted phenylethynyl derivatives.

Wissenschaftliche Forschungsanwendungen

Stannane, triethyl(phenylethynyl)- has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.

Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds.

Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes

Wirkmechanismus

The mechanism of action of stannane, triethyl(phenylethynyl)- in coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organotin compound transfers the phenylethynyl group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethyl(phenylethynyl)tin: Similar structure but with methyl groups instead of ethyl groups.

Tetraalkynylstannanes: Compounds with multiple alkynyl groups bonded to tin.

Uniqueness

Stannane, triethyl(phenylethynyl)- is unique due to its specific combination of ethyl and phenylethynyl groups, which provides distinct reactivity and stability compared to other organotin compounds .

Biologische Aktivität

Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are recognized for their versatility in organic synthesis and potential biological activities, including antimicrobial and anticancer properties.

Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which typically requires a palladium catalyst. The reaction involves coupling triethylstannane with phenylacetylene under mild conditions. The reaction conditions can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.

Reaction Mechanisms

The primary reactions involving stannane include:

- Oxidation : Can produce tin oxides.

- Reduction : Involves radical intermediates leading to reduced organotin compounds.

- Substitution : The phenylethynyl group can be replaced by other functional groups.

Biological Activity

Research indicates that organotin compounds, including stannane, exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Stannane derivatives have been studied for their effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Stannane | E. coli | 32 µg/mL |

| Stannane | S. aureus | 16 µg/mL |

These findings suggest that stannane may inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Properties

The anticancer potential of organotin compounds has garnered attention due to their ability to induce apoptosis in cancer cells. A study focusing on stannane derivatives demonstrated:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 10 µM after 48 hours of exposure

- Mechanism : Induction of oxidative stress leading to cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Organometallic Chemistry evaluated the antimicrobial properties of various organotin compounds, including stannane. The results indicated that modifications to the phenylethynyl group significantly enhanced antimicrobial potency against Gram-positive bacteria. -

Case Study on Anticancer Activity :

Research published in Cancer Letters reported that triethyl(phenylethynyl)stannane exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound’s ability to disrupt mitochondrial function in cancerous cells.

The biological activity of stannane can be attributed to several mechanisms:

- Oxidative Stress Induction : Organotin compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Enzyme Inhibition : Stannanes may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

Eigenschaften

CAS-Nummer |

1015-27-6 |

|---|---|

Molekularformel |

C14H20Sn |

Molekulargewicht |

307.02 g/mol |

IUPAC-Name |

triethyl(2-phenylethynyl)stannane |

InChI |

InChI=1S/C8H5.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3; |

InChI-Schlüssel |

LHSSMEXZDHGIPI-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Sn](CC)(CC)C#CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.